N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a complex organic compound with the molecular formula C14H19NO5. It is a derivative of D-Tyrosine, specifically N-acetyl-3-methoxy-O,α-dimethyl-2R-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves multiple steps, starting from the precursor D-Tyrosine. The key steps include:
Methylation: The methylation of the hydroxyl groups on the aromatic ring.
Etherification: The formation of dimethyl ether groups.
Salt Formation: The final step involves the formation of the salt with (+)-α-Methylbenzylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include acetic anhydride for acetylation, methyl iodide for methylation, and dimethyl sulfate for etherification.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds.
Scientific Research Applications
N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl D-α-Methyl DOPA: A precursor in the synthesis of the target compound.
D-Tyrosine: The starting material for the synthesis.
N-Acetyl D-α-Methyl DOPA Dimethyl Ether: A closely related compound with similar properties.
Uniqueness
N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable salts with amines enhances its solubility and stability, making it valuable in various applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYJRLZCOLDFL-ASTHLYEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746946 |
Source
|
Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17772-88-2 |
Source
|
Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.